molecular formula C11H11BrO3 B050277 5-(2-Bromophenyl)-5-oxovaleric acid CAS No. 124576-25-6

5-(2-Bromophenyl)-5-oxovaleric acid

Cat. No.: B050277
CAS No.: 124576-25-6
M. Wt: 271.11 g/mol
InChI Key: UBVADNGAAQDTJS-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-5-oxovaleric acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a bromine atom attached to the phenyl ring and a ketone group on the valeric acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)-5-oxovaleric acid typically involves the bromination of phenyl derivatives followed by the introduction of the valeric acid chain. One common method includes the following steps:

    Bromination: The starting material, phenylacetic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of Valeric Acid Chain: The brominated product is then reacted with a suitable reagent, such as butyric anhydride, under acidic conditions to form the valeric acid chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.

    Reduction: Formation of 5-(2-Bromophenyl)-5-hydroxyvaleric acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Bromophenyl)-5-oxovaleric acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-5-oxovaleric acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound can inhibit specific enzymes or modulate receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-5-oxovaleric acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    5-(4-Bromophenyl)-5-oxovaleric acid: The bromine atom is positioned differently on the phenyl ring, affecting its chemical properties.

Uniqueness

5-(2-Bromophenyl)-5-oxovaleric acid is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its chemical reactivity and potential applications. This compound’s distinct structure allows for targeted interactions in various chemical and biological processes.

Properties

IUPAC Name

5-(2-bromophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVADNGAAQDTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30564180
Record name 5-(2-Bromophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124576-25-6
Record name 5-(2-Bromophenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30564180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into 20 cc of concentrated H2SO4 was dissolved 0.1 g (0.4 mmol) of the product of Example 1 to give a brown solution. The solution was allowed to stand at room temperature for 10 minutes. Thereafter, the solution was cooled to 0° C. in an ice bath and ice was then added to it. The solution was then diluted with water and extracted twice with ethyl acetate. The combined extracts were sequentially washed once each with water and brine and then dried (MgSO4). Removal of the solvent under reduced pressure produced a yellow oil which was used without further purification.
Name
Quantity
20 mL
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reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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